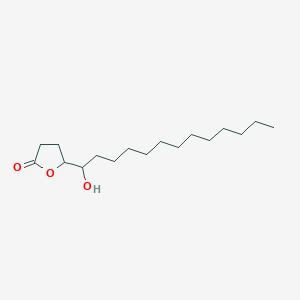

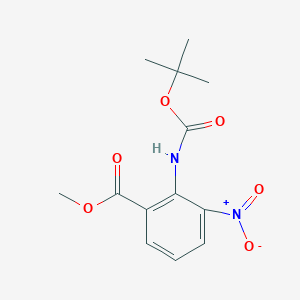

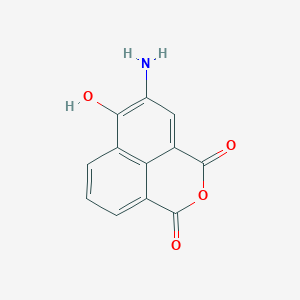

![molecular formula C22H12 B138407 苯并[ghi]苝-d12 CAS No. 93951-66-7](/img/structure/B138407.png)

苯并[ghi]苝-d12

描述

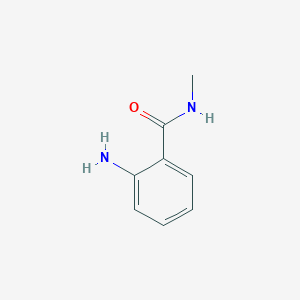

Benzo[ghi]perylene-d12, also known as B[ghi]P-d12, is a polycyclic aromatic hydrocarbon (PAH) that is commonly used as an environmental tracer and biomarker. B[ghi]P-d12 is a stable compound that is not found naturally in the environment, and is synthesized in the laboratory. It is commonly used to trace the movement of pollutants in the environment and to measure the impact of environmental pollution on human health. In addition, B[ghi]P-d12 has been used in scientific research applications, such as in biochemical and physiological studies, to better understand the effects of PAHs on human health.

科学研究应用

环境分析

材料科学与工业

核磁共振 (NMR) 标准

电化学和光物理研究

外围位点和边缘特征

安全和危害

未来方向

作用机制

Target of Action

Benzo[ghi]perylene-d12 is a variant of Benzo[ghi]perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12 . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils . The compound accumulates strongly in organisms and the environment

Mode of Action

It is known that pahs like benzo[ghi]perylene can interact with cellular components, potentially leading to mutagenic and carcinogenic effects .

Biochemical Pathways

As a pah, it is known to be involved in various biological processes, potentially leading to adverse health effects .

Result of Action

Benzo[ghi]perylene-d12, as a derivative of Benzo[ghi]perylene, is suspected to be mutagenic and carcinogenic . It is one of 16 PAHs included in the EPA list of priority pollutants

属性

IUPAC Name |

1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAGKUZYNFMBN-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894066 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-66-7 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when benzo[ghi]perylene-d12 interacts with common atmospheric pollutants?

A1: The study investigated the reactions of benzo[ghi]perylene-d12 with nitrogen dioxide (NO2), nitrate radicals (NO3)/dinitrogen pentoxide (N2O5), and hydroxyl radicals (OH) in a controlled laboratory setting []. The results show that benzo[ghi]perylene-d12 undergoes transformation into multiple mono-nitro-benzo[ghi]perylene-d12 isomers upon exposure to both NO2 and NO3/N2O5 [].

Q2: How does the mutagenicity of benzo[ghi]perylene-d12 change after reacting with atmospheric pollutants?

A2: The research indicates that the reaction of benzo[ghi]perylene-d12 with NO3/N2O5 leads to a significant increase in its direct-acting mutagenicity, as measured by the Salmonella mutagenicity assay using the strain TA98 []. Although the study did not observe the formation of di-nitro isomers for benzo[ghi]perylene-d12, it's noteworthy that the formation of di-nitro isomers in another PAH (benzo[k]fluoranthene-d12) was linked to heightened mutagenicity []. This highlights the potential for more complex nitro-PAH formation and increased mutagenic potency with varying reaction conditions and PAH structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。